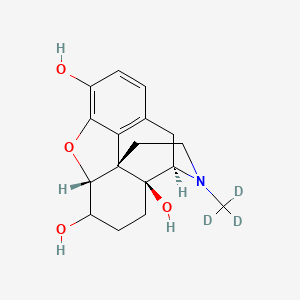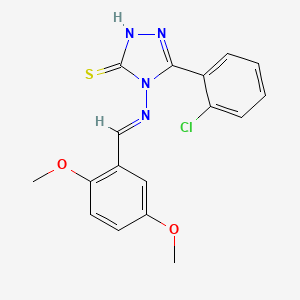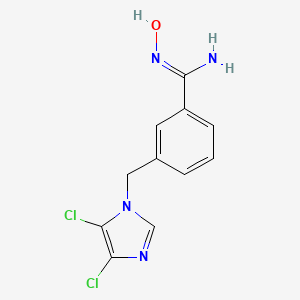
2-(Benzylthio)-5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(苄基硫)-5-((3,4-二氯苄基)硫)-1,3,4-噻二唑是一种有机化合物,属于噻二唑类。噻二唑是包含硫和氮原子在五元环中的杂环化合物。该特定化合物以存在连接到噻二唑环上的苄基硫和二氯苄基硫基团为特征,使其成为各个研究领域中令人关注的分子。
准备方法
合成路线和反应条件
2-(苄基硫)-5-((3,4-二氯苄基)硫)-1,3,4-噻二唑的合成通常涉及在碱如氢氧化钠或碳酸钾存在下,将 2-氨基-1,3,4-噻二唑与苄基氯和 3,4-二氯苄基氯反应。该反应通常在有机溶剂如二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO) 中于升高的温度下进行,以促进所需产物的形成。
工业生产方法
该化合物的工业生产方法可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化的反应条件可以提高产率和产物的纯度。此外,采用重结晶或柱色谱等纯化技术来获得纯形式的化合物。
化学反应分析
反应类型
2-(苄基硫)-5-((3,4-二氯苄基)硫)-1,3,4-噻二唑会发生各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂氧化,形成亚砜或砜。
还原: 可以使用锂铝氢化物 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂进行还原反应,将该化合物转化为相应的硫醇衍生物。
取代: 亲核取代反应可以在苄基硫或二氯苄基硫基团处发生,导致形成各种取代衍生物。
常用试剂和条件
氧化: 过氧化氢 (H2O2),高锰酸钾 (KMnO4)
还原: 锂铝氢化物 (LiAlH4),硼氢化钠 (NaBH4)
取代: 胺、硫醇或卤化物等亲核试剂
形成的主要产物
氧化: 亚砜,砜
还原: 硫醇衍生物
取代: 取代的噻二唑衍生物
科学研究应用
2-(苄基硫)-5-((3,4-二氯苄基)硫)-1,3,4-噻二唑在科学研究中有几种应用:
化学: 用作合成更复杂分子的构建块,以及用作配位化学中的配体。
生物学: 研究其潜在的抗菌和抗真菌特性。
医学: 探索其潜在的治疗效果,包括抗癌和抗炎活性。
工业: 用于开发新材料,以及作为农用化学品和制药产品的合成前体。
作用机制
2-(苄基硫)-5-((3,4-二氯苄基)硫)-1,3,4-噻二唑的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能通过以下方式发挥其作用:
抑制酶活性: 结合到酶的活性位点并抑制其功能。
与细胞膜相互作用: 破坏膜完整性并影响细胞过程。
调节信号通路: 影响参与细胞增殖、凋亡和炎症的通路。
相似化合物的比较
类似化合物
- 2-((3,4-二氯苄基)硫)-3-(4-乙氧基苯基)-4(3H)-喹唑啉酮
- 2-((3,4-二氯苄基)硫)-3-(4-甲氧基苯基)-4(3H)-喹唑啉酮
- 2-((2,6-二氯苄基)硫)-3-(4-乙氧基苯基)-4(3H)-喹唑啉酮
独特性
2-(苄基硫)-5-((3,4-二氯苄基)硫)-1,3,4-噻二唑的独特之处在于其在噻二唑环上的特定取代模式,赋予其独特的化学和生物学特性。其苄基硫和二氯苄基硫基团的组合使其成为各种应用的通用化合物,使其有别于其他类似化合物。
属性
CAS 编号 |
477333-31-6 |
|---|---|
分子式 |
C16H12Cl2N2S3 |
分子量 |
399.4 g/mol |
IUPAC 名称 |
2-benzylsulfanyl-5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C16H12Cl2N2S3/c17-13-7-6-12(8-14(13)18)10-22-16-20-19-15(23-16)21-9-11-4-2-1-3-5-11/h1-8H,9-10H2 |
InChI 键 |
KGKYQEZICXBNRZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate](/img/structure/B12047145.png)


![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12047162.png)


![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate](/img/structure/B12047188.png)
![2-[(E)-2-(4-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12047204.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B12047233.png)




